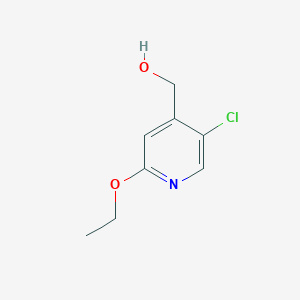(5-Chloro-2-ethoxypyridin-4-yl)methanol
CAS No.: 1595902-11-6
Cat. No.: VC8244976
Molecular Formula: C8H10ClNO2
Molecular Weight: 187.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1595902-11-6 |
|---|---|
| Molecular Formula | C8H10ClNO2 |
| Molecular Weight | 187.62 g/mol |
| IUPAC Name | (5-chloro-2-ethoxypyridin-4-yl)methanol |
| Standard InChI | InChI=1S/C8H10ClNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-4,11H,2,5H2,1H3 |
| Standard InChI Key | PPNKJSGHLOQDKP-UHFFFAOYSA-N |
| SMILES | CCOC1=NC=C(C(=C1)CO)Cl |
| Canonical SMILES | CCOC1=NC=C(C(=C1)CO)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
(5-Chloro-2-ethoxypyridin-4-yl)methanol belongs to the pyridine derivative family, featuring distinct functional groups that influence its chemical behavior:
-
Chlorine atom at position 5: Enhances electrophilic substitution reactivity and modulates biological activity .
-
Ethoxy group (-OCHCH) at position 2: Contributes to steric effects and solubility in organic solvents .
-
Hydroxymethyl group (-CHOH) at position 4: Enables further functionalization via oxidation or esterification .
The compound’s IUPAC name, (5-chloro-2-ethoxypyridin-4-yl)methanol, reflects its substitution pattern. Its SMILES notation is COC1=NC=C(C(=C1)CO)Cl, and the InChIKey is SNMZEVZCYYERRN-UHFFFAOYSA-N .
Physicochemical Properties
Chemical Reactivity and Functionalization
Key Reactions
The compound’s reactivity is driven by its functional groups:
-
Hydroxymethyl group:
-
Chlorine atom:
-
Nucleophilic substitution: Replaced by amines or thiols under basic conditions.
-
Stability and Degradation
(5-Chloro-2-ethoxypyridin-4-yl)methanol is stable under standard laboratory conditions but may degrade under strong acidic or alkaline environments. Hydrolysis of the ethoxy group is a potential degradation pathway .
Biological Activities and Applications
Therapeutic Prospects
The hydroxymethyl and ethoxy groups suggest potential interactions with biological targets such as enzymes or receptors. Computational modeling could elucidate binding affinities for kinase inhibitors or antimicrobial agents .
Comparison with Structural Analogs
The ethoxy group in (5-Chloro-2-ethoxypyridin-4-yl)methanol offers a balance between lipophilicity and steric hindrance, potentially enhancing bioavailability compared to methoxy or isopropoxy analogs .
Future Perspectives
Further research is needed to:
-
Elucidate the compound’s mechanism of action in biological systems.
-
Optimize synthetic routes for scalable production.
-
Explore derivatives with enhanced selectivity for therapeutic targets.
Collaboration between academic and industrial laboratories will be critical to advancing these goals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume